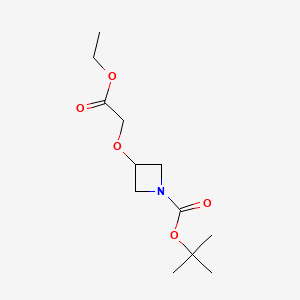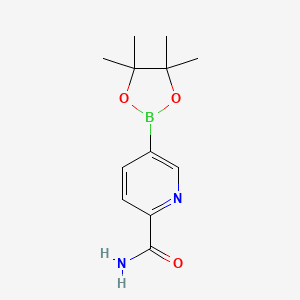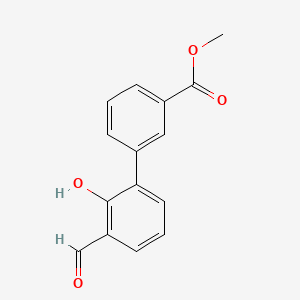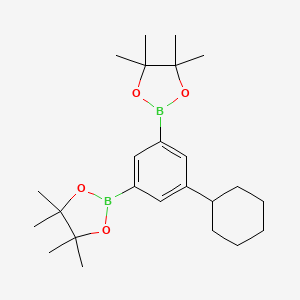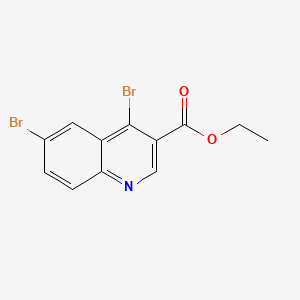
Ethyl 4,6-dibromoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,6-dibromoquinoline-3-carboxylate is a chemical compound with the following properties:
- Chemical Formula : C₁₂H₉Br₂NO₂
- Molecular Weight : 359.01 g/mol
- Synonyms : None explicitly mentioned in the available data.
Synthesis Analysis
The synthetic pathway for Ethyl 4,6-dibromoquinoline-3-carboxylate is not directly provided in the available information. However, it can be synthesized through bromination of quinoline-3-carboxylic acid followed by esterification with ethanol. Further details would require additional literature review.
Molecular Structure Analysis
The compound’s molecular structure consists of a quinoline ring with two bromine atoms at positions 4 and 6, and an ethyl carboxylate group at position 3. The linear structure formula is not explicitly given, but it can be represented as follows:
Br
|
C--C--C(=O)OEt
| |
Br H
Chemical Reactions Analysis
Ethyl 4,6-dibromoquinoline-3-carboxylate may participate in various chemical reactions, including substitution, ester hydrolysis, and coupling reactions. Further exploration of its reactivity and functional group transformations would be valuable.
Physical And Chemical Properties Analysis
- Boiling Point : Not explicitly stated.
- Solubility : Solubility in various solvents would require experimental determination.
- Appearance : No visual description available.
- Stability : Stability under different conditions (light, temperature, etc.) should be assessed.
Wissenschaftliche Forschungsanwendungen
1. Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- Application Summary : This compound is used as a building block in organic synthesis. It’s particularly useful in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers .
- Methods of Application : The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator .
- Results : The desired product was obtained in a good yield of 76%. A 46% improvement in yield was achieved compared to the previous method .
2. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Application Summary : This compound is used as a versatile building block for the construction of 2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids .
- Methods of Application : The synthesis involves a chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Results : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
3. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Application Summary : This compound is used as a versatile and attractive building block in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction .
- Methods of Application : The synthesis involves a chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Results : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
4. 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Application Summary : This compound is used in the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which have been reported to harbor vast therapeutic potential .
- Methods of Application : The synthesis involves a green and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .
- Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
5. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Application Summary : This compound is used as a versatile and attractive building block in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction .
- Methods of Application : The synthesis involves a chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Results : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
6. 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Application Summary : This compound is used in the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which have been reported to harbor vast therapeutic potential .
- Methods of Application : The synthesis involves a green and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .
- Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
Safety And Hazards
- Signal Word : Not specified.
- Hazard Statements : Not provided.
- Packing Group : Not applicable.
- Safety Precautions : Additional safety information would be necessary for handling, storage, and disposal.
Zukünftige Richtungen
- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer) and evaluate the compound’s efficacy.
- Derivatives : Explore the synthesis of derivatives for improved properties.
- Structure-Activity Relationship (SAR) : Study the relationship between structural modifications and biological effects.
Please note that the above analysis is based on the available data, and further research from relevant scientific literature is recommended for a more comprehensive understanding of Ethyl 4,6-dibromoquinoline-3-carboxylate 123.
Eigenschaften
IUPAC Name |
ethyl 4,6-dibromoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKXJZEXZQQIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677913 |
Source


|
| Record name | Ethyl 4,6-dibromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dibromoquinoline-3-carboxylate | |
CAS RN |
1242260-51-0 |
Source


|
| Record name | Ethyl 4,6-dibromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)
![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)
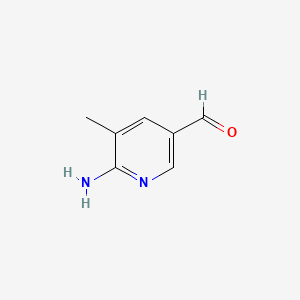
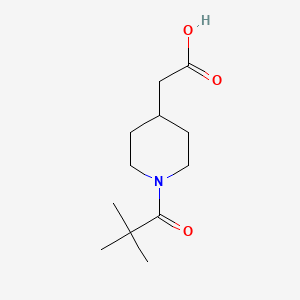
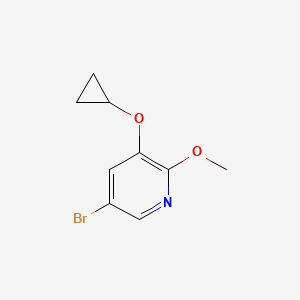

![Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572061.png)
